molecular formula C3F6 B089477 Hexafluoropropene CAS No. 116-15-4

Hexafluoropropene

Cat. No. B089477
CAS RN: 116-15-4
M. Wt: 150.02 g/mol
InChI Key: HCDGVLDPFQMKDK-UHFFFAOYSA-N
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Description

Hexafluoropropene, also known as Perfluoropropene or Perfluoropropylene, is a fluoroalkene with the formula CF3CF=CF2 . It is the perfluorocarbon counterpart to the hydrocarbon propylene . It is mainly used to produce copolymers with tetrafluoroethylene and is used as a chemical intermediate . It is a colorless, odorless, non-flammable gas that is only slightly soluble in water .


Synthesis Analysis

Hexafluoropropene can be produced by pyrolysis of tetrafluoroethylene . The reaction is represented as: 3 CF2=CF2 → 2 CF3CF=CF2 . It can also be prepared from chlorodifluoromethane, or produced from various chlorofluorocarbons . Another method of synthesis involves using hexafluoropropylene as the raw material, sodium hypochlorite as the oxidant, 1,1,2-trichlorotrifluoroethane as the solvent, and trioctylmethylammonium chloride as the phase-transfer catalyst .


Molecular Structure Analysis

The molecular structure of Hexafluoropropene has been studied extensively. Analysis of the microwave spectrum of hexafluoropropene, C3F6, has yielded rotational constants for the ground vibrational state .


Chemical Reactions Analysis

Hexafluoropropene undergoes various chemical reactions. For instance, it reacts with butadiene and cyclopentadiene in a stationary system . The reaction with butadiene proceeds along the scheme of [2+2]-cycloaddition, and with cyclopentadiene, as [2+4]-cycloaddition . The kinetics of the high-temperature gas-phase oxidation of hexafluoropropene with molecular oxygen has also been investigated .


Physical And Chemical Properties Analysis

Hexafluoropropene has a molar mass of 150.023 g·mol−1 . It is a colorless, odorless gas with a density of 1.332 g/ml, liquid at 20 °C . It has a melting point of −153 °C and a boiling point of −28 °C . It is insoluble in water . The vapor pressure is 587.952kPa at 25°C .

Scientific Research Applications

  • Bioactivation and Nephrotoxicity : Hexafluoropropene undergoes bioactivation through glutathione conjugate formation in the kidney, suggesting its potential nephrotoxicity (Koob & Dekant, 1990).

  • Synthesis of Fluorinated 1,3-Diketones : It reacts with morpholine enamines from ketones and aldehydes to produce pentafluorinated 1,3-diketones, a process useful in organic chemistry (Ishihara, Seki, & Ando, 1982).

  • Chemistry of Oligomers : Hexafluoropropene oligomers exhibit unique reactivities with various nucleophiles, leading to diverse chemical applications (Ishikawa & Maruta, 1981).

  • Toxicity Studies : The study of hexafluoropropylene oxide dimer acid (GenX) indicates potential adverse effects on maternal, fetal, and postnatal health (Conley et al., 2019).

  • Synthesis of 2-Heteroarylperfluoropropionic Acids Derivatives : It enables the production of previously unavailable 2-heteroarylperfluoropropionic acid derivatives through a new reaction method (Loska & Mąkosza, 2008).

  • Use in Vacuum Industries : Perfluoropolyethers from hexafluoropropene photooxidation are utilized as vacuum working fluids and for high vacuum grease due to their physical and antiwear properties (Caporiccio, Corti, Soldini, & Carniselli, 1980).

  • Low-temperature Crystallization : Study of its low-temperature crystallization and X-ray structure determination provides insights into its molecular structure (Luger, Bach, Buschmann, & Lentz, 2000).

  • Improving Hydrophobic Properties : Plasma surface-treatment of silk and cotton in a hexafluoropropene atmosphere enhances their hydrophobic properties (Li & Dai, 2007).

  • Reactivity with Ammonia and Amines : Reacts with primary amines and ammonia to form products useful in organic synthesis (Del'tsova, Gervits, & Kadyrov, 1996).

  • Electrochemical Oxidation for Water Treatment : Electrochemical oxidation of hexafluoropropylene oxide dimer acid (GenX) provides insights into efficient treatment of contaminated water (Pica et al., 2019).

Safety And Hazards

Hexafluoropropene is an odorless, colorless gas. It is noncombustible. It can asphyxiate by the displacement of air . Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket . It is harmful if inhaled and may cause respiratory irritation . It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1,1,2,3,3,3-hexafluoroprop-1-ene
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InChI

InChI=1S/C3F6/c4-1(2(5)6)3(7,8)9
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InChI Key

HCDGVLDPFQMKDK-UHFFFAOYSA-N
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Canonical SMILES

C(=C(F)F)(C(F)(F)F)F
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Molecular Formula

C3F6
Record name HEXAFLUOROPROPYLENE
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Related CAS

13429-24-8, 25120-07-4, 6792-31-0
Record name 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer
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Record name Hexafluoropropylene polymer
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Record name 1-Propene, 1,1,2,3,3,3-hexafluoro-, trimer
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DSSTOX Substance ID

DTXSID2026949
Record name Hexafluoropropene
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Molecular Weight

150.02 g/mol
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Physical Description

Hexafluoropropylene is an odorless, colorless gas. It is noncombustible. It can asphyxiate by the displacement of air. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket., Gas or Vapor; Liquid, An odorless, colorless, noncombustible gas that can act as a simple asphyxiant; [CAMEO]
Record name HEXAFLUOROPROPYLENE
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Boiling Point

-29.6 °C
Record name 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE
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Density

1.583 AT -40 °C/4 °C
Record name 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE
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Vapor Pressure

4900.0 [mmHg], 4.9X10+3 mm Hg at 25 °C /from experimentally derived coefficients/
Record name Hexafluoropropylene
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Product Name

Hexafluoropropene

Color/Form

Colorless gas

CAS RN

116-15-4
Record name HEXAFLUOROPROPYLENE
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Record name Hexafluoropropylene
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Record name 1,1,2,3,3,3-Hexafluoro-1-propene
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Melting Point

-156.5 °C
Record name 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE
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Synthesis routes and methods

Procedure details

The procedure described in Example 9 is employed in which 10.2 grams hexafluoropropylene is condensed in at high pressure and 12 grams liquid carbon dioxide is added. The temperature is raised to 60° C., and the cell is charged with molecular oxygen to approximately 2,500 psi. Oxygen is supplied continuously to the reactor. 0.5 grams of a clear fluid is collected in the cold trap corresponding to a 5% yield of perfluoropolyether (based on hexafluoropropylene). Analysis using 19F NMR spectroscopy is consistent with a perfluoropolyether structure. Analysis of portions of the gaseous products shows evidence of carbonyl fluoride and trifluoroacetyl fluoride in addition to other low molar mass fluorooxy compounds.
[Compound]
Name
perfluoropolyether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
fluorooxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexafluoropropene
Reactant of Route 2
Hexafluoropropene
Reactant of Route 3
Reactant of Route 3
Hexafluoropropene
Reactant of Route 4
Hexafluoropropene
Reactant of Route 5
Hexafluoropropene

Citations

For This Compound
5,410
Citations
H Millauer, W Schwertfeger… - … International Edition in …, 1985 - Wiley Online Library
… chemistry, namely hexafluoropropene, hexafluoroacetone and hexafluoropropene oxide, the latter is chemically the most versatile compound. Hexafluoropropene oxide provides …
Number of citations: 139 onlinelibrary.wiley.com
D Sianesi, A Pasetti, F Tarli - The Journal of Organic Chemistry, 1966 - ACS Publications
Hexafluoropropene epoxide was treated with a number of … radiations; 1, 2 hexafluoropropene epoxide, formerly obtained by … or photochemical2-5 oxidation of hexafluoropropene. …
Number of citations: 107 pubs.acs.org
RN Haszeldine, R Rowland, RP Sheppard… - Journal of fluorine …, 1985 - Elsevier
Reaction of hexafluoropropene (HFP) with a series of alcohols under thermal, photochemical or peroxide-initiated conditions affords the 1:1 adducts CF 3 CHFCF 2 CR 1 R 2 OH (R 1 = …
Number of citations: 36 www.sciencedirect.com
P Luger, A Bach, J Buschmann… - Zeitschrift für …, 2000 - degruyter.com
Crystals of hexafluoropropene, C 3 F 6 , melting point 115 K, were obtained by low temperature crystallization on the diffractometer in a cold N 2 gas stream. The crystal structure was …
Number of citations: 9 www.degruyter.com
FAM Buck, RL Livingston - The Journal of Chemical Physics, 1950 - aip.scitation.org
… It is interesting to compare this compound with cyclobutane and hexafluoropropene. In the … In the case of hexafluoropropene, evidence has been obtained2 for the fact that the closest …
Number of citations: 9 aip.scitation.org
KN Makarov, LL Gervits, YA Cheburkov… - Journal of Fluorine …, 1977 - Elsevier
Hexafluoropropene trimer (HFPT) is known [l, 2, 3] to be a mixture of ca. 65% perfluoro (2-methyl-3-isopropyl-2-pentene)(1), ca. 30% perfluoro (+ isopropyl-4-methyl-2-pentene)(II) and …
Number of citations: 26 www.sciencedirect.com
B Atkinson, C Tsiamis - International Journal of Chemical …, 1979 - Wiley Online Library
The thermal cyclodimerization of hexafluoropropene and its cycloaddition to chlorotrifluoroethene have been studied at 570–700 K and 8–62 kPa. Both reactions give 1,2‐substituted …
Number of citations: 12 onlinelibrary.wiley.com
CA Longfellow, LA Smoliar, YT Lee… - The Journal of …, 1997 - ACS Publications
… The decomposition of hexafluoropropene has been … as pyrolysis products of hexafluoropropene, highlighting the … setup was used to decompose hexafluoropropene. In the …
Number of citations: 16 pubs.acs.org
M dos Santos Afonso, RM Romano… - Physical Chemistry …, 2000 - pubs.rsc.org
The oxidation of hexafluoropropene with molecular oxygen in the presence of CF3OF has been studied at 303.0, 313.0 and 323.4 K, using a conventional static system. The initial …
Number of citations: 18 pubs.rsc.org
H Brown - The Journal of Organic Chemistry, 1957 - ACS Publications
Reports in the literature of fluorocarbon derivatives containing the typical monosulfide linkage are quite limited. Hauptschein and Grosse2 in their preparation of the polysulfides (C3F7) …
Number of citations: 10 pubs.acs.org

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